4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)morpholine
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is a compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a diamine.
Introduction of the Tetramethyl-1,3,2-dioxaborolane Group: This step involves the borylation of the pyrimidine ring using a reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding boronic acids.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can act as a boron-containing ligand, binding to active sites of enzymes or receptors, thereby modulating their activity. The tetramethyl-1,3,2-dioxaborolane group plays a crucial role in these interactions by forming stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a morpholine ring and a pyrimidine ring with a boron-containing substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22BN3O3 |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-6-16-12(17-11)18-7-9-19-10-8-18/h5-6H,7-10H2,1-4H3 |
InChI Key |
MMKWDVWMTIBDDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
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